2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-3-32-21-15-13-19(14-16-21)25-28-24(18(2)33-25)17-34-27-29-23-12-8-7-11-22(23)26(31)30(27)20-9-5-4-6-10-20/h4-16H,3,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRZWZVHFGTQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common route includes the formation of the oxazole ring followed by the introduction of the sulfanyl group and the quinazolinone moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved may vary depending on the specific application, but often include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA or RNA.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: Oxazole + dihydroquinazolinone.
- Analog 1 () : 1,2,4-Triazole derivatives with methylthio groups and methoxyphenyl substituents.
- Analog 2 () : Thiazolo-triazole hybrids with sulfanyl acetamide linkages.
Key Observations :
Comparison of Challenges :
Antifungal and Antibiotic Potential
- Triazole Analogs () : Exhibit marked antifungal activity against Candida spp., attributed to triazole-mediated inhibition of cytochrome P450 enzymes.
- Target Compound: The dihydroquinazolinone core is associated with kinase inhibition, while the ethoxyphenyl group may enhance bioavailability.
Contradictions : Triazoles generally show broader antifungal spectra than oxazoles, but the target compound’s hybrid structure may offer unique selectivity.
Physicochemical and Computational Analysis
Predicted Properties
Structural Validation Tools
- SHELX/ORTEP (): Critical for crystallographic refinement, confirming the sulfanyl linkage and quinazolinone conformation.
Biological Activity
The compound 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one is a novel synthetic derivative belonging to the class of quinazolinones and oxazoles. Its structural complexity suggests potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound integrates a quinazolinone core with oxazole and phenyl substituents, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of quinazolinones have shown significant activity against various bacterial strains. The specific compound under review may share these properties due to its structural similarities with known antimicrobial agents.
| Compound | Activity | Reference |
|---|---|---|
| 2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazole | Moderate antibacterial activity | |
| Quinazolinone derivatives | Broad-spectrum antimicrobial |
Anti-inflammatory Activity
Compounds containing quinazolinone frameworks have been investigated for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects. The compound may inhibit COX enzymes, potentially reducing inflammation.
Anticancer Activity
Preliminary studies suggest that similar compounds exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. While specific data on the compound's anticancer activity is limited, the structural features suggest potential efficacy.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (cervical) | TBD | TBD |
| MCF7 (breast) | TBD | TBD |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds inhibit key enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest : Potential to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways leading to cell death.
Case Studies
- Antimicrobial Efficacy : A study explored the efficacy of various quinazolinone derivatives against Gram-positive and Gram-negative bacteria, revealing promising results for compounds structurally related to the one .
- Anti-inflammatory Effects : Research demonstrated that certain oxazole derivatives significantly reduced inflammation markers in animal models, suggesting that the compound could exhibit similar properties.
Q & A
Q. What computational tools are effective for predicting toxicity profiles?
- Methodology :
- ADMET prediction : Use SwissADME or ProTox-II for hepatotoxicity, cardiotoxicity.
- Molecular dynamics (MD) : Simulate interactions with hERG channels to assess arrhythmia risk.
- Zebrafish embryo assays : Validate predictions in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
